REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([CH3:12])[CH3:11])[C:5]=1[OH:13])([CH3:3])[CH3:2].[CH2:14]=O.CNC.[CH2:19]=[CH:20][CH:21]=[CH2:22]>C(O)(C)C>[CH:1]([C:4]1[C:5](=[O:13])[C:6]([CH:10]([CH3:12])[CH3:11])=[CH:7][C:8]2([CH2:14][CH2:22][CH:21]=[CH:20][CH2:19]2)[CH:9]=1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
50 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
|
Name
|
|
Quantity
|
75 mmol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
75 mmol
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
210 mmol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC2(C=C(C1=O)C(C)C)CC=CCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |